![molecular formula C16H18BrN7OS B3019084 2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3-bromophenyl)ethanone CAS No. 898449-40-6](/img/structure/B3019084.png)

2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3-bromophenyl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

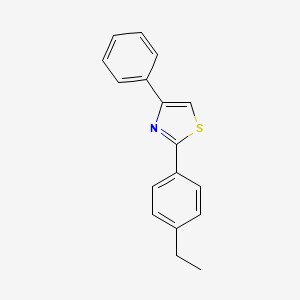

The compound “2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3-bromophenyl)ethanone” is a unique chemical with the linear formula C18H21N7O3S . It has a molecular weight of 415.477 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. It contains a triazolo-triazinyl group attached to an ethanone group via a sulfanyl linkage . The ethanone group is further substituted with a bromophenyl group . The exact 3D conformer and other structural details would require more specific analytical techniques like X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

The compound has a molecular weight of 415.477 g/mol . It has a topological polar surface area of 163 Ų . The compound has a complexity of 555 as computed by Cactvs 3.4.8.18 . Other properties like solubility, melting point, boiling point, etc., are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

- Compounds with structural similarities, including triazolo[4,3-a][1,3,5]triazin derivatives, have been synthesized and evaluated for their biological activities, such as inhibition against specific enzymes like 15-lipoxygenase. Such studies demonstrate the potential of these compounds in the development of therapeutic agents targeting inflammatory diseases and other conditions related to enzyme dysfunction (Asghari et al., 2016).

Antioxidant Properties

- Research on bromophenol derivatives, which share a brominated aromatic feature with the query compound, has shown effective antioxidant power. These findings suggest that structurally related compounds may also possess significant antioxidant properties, valuable in addressing oxidative stress-related diseases (Balaydın et al., 2010).

Novel Synthetic Routes

- Innovative synthetic routes have been developed for triazolothiadiazines and related heterocyclic compounds, offering new pathways for the synthesis of complex molecules. Such methodologies could be applicable to the synthesis of the query compound, potentially aiding in the exploration of its properties and applications (Sarhan et al., 2014).

Antimicrobial Activity

- Studies on chalcone-based bis 1,4-disubstituted 1,2,3-triazoles demonstrate antimicrobial effects against a range of bacterial and fungal strains. These findings highlight the potential of structurally similar compounds, including the query compound, in contributing to the development of new antimicrobial agents (Umapathi et al., 2021).

Wirkmechanismus

Target of Action

The primary targets of 2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3-bromophenyl)ethanone are enzymes involved in critical biochemical pathways. Specifically, this compound is designed to interact with the heme moiety of cytochrome P450 enzymes (CYP450), which play a crucial role in drug metabolism and synthesis of cholesterol, steroids, and other lipids .

Mode of Action

The compound binds to the iron atom in the heme group of CYP450 enzymes through its nitrogen atoms in the triazole ring. This binding inhibits the enzyme’s activity, preventing it from catalyzing its usual reactions. The phenyl moiety of the compound also interacts with the active site of the enzyme, enhancing its inhibitory effect .

Biochemical Pathways

By inhibiting CYP450 enzymes, the compound affects several biochemical pathways, including those involved in drug metabolism and the synthesis of endogenous compounds like steroids and cholesterol. This inhibition can lead to altered levels of these substances in the body, potentially impacting various physiological processes .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are critical for its bioavailability and efficacy. The compound is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver (where CYP450 enzymes are abundant), and excreted via the kidneys. Its bioavailability depends on factors such as solubility, stability, and the presence of metabolic enzymes .

Result of Action

At the molecular level, the inhibition of CYP450 enzymes by this compound can lead to decreased metabolism of drugs and endogenous substrates. This can result in increased plasma levels of these substances, potentially enhancing their effects or causing toxicity. At the cellular level, the compound’s action can disrupt normal cellular functions that depend on the products of CYP450-catalyzed reactions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the compound’s action, efficacy, and stability. For instance, extreme pH levels or high temperatures might degrade the compound, reducing its effectiveness. Additionally, the presence of other drugs or substances that are metabolized by CYP450 enzymes can lead to competitive inhibition, affecting the compound’s action .

Eigenschaften

IUPAC Name |

2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-1-(3-bromophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrN7OS/c1-3-18-13-20-14(19-4-2)24-15(21-13)22-23-16(24)26-9-12(25)10-6-5-7-11(17)8-10/h5-8H,3-4,9H2,1-2H3,(H2,18,19,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSLODQLZSTNIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)C3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrN7OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((5-(butylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3019001.png)

![2,6-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B3019003.png)

![Methyl 3-[5-(benzylcarbamoyl)furan-2-yl]thiophene-2-carboxylate](/img/structure/B3019005.png)

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3019006.png)

![3,3-Dimethyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]butan-1-one](/img/structure/B3019007.png)

![[(2,2-dimethyl-6-oxo-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-11-yl)oxy]acetic acid](/img/structure/B3019010.png)

![3-[(4-Chlorophenyl)methyl]-1-phenylthiourea](/img/structure/B3019011.png)

![[4-[(3-Methylphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B3019014.png)

![4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B3019017.png)

![6-[(3-Nitrophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3019019.png)

![N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B3019020.png)

![4-Chlorobenzyl 4-[(4-fluorophenyl)sulfanyl]-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl sulfide](/img/structure/B3019023.png)